molecular formula C20H24O7 B192610 Tripdiolide CAS No. 38647-10-8

Tripdiolide

Cat. No.: B192610
CAS No.: 38647-10-8
M. Wt: 376.4 g/mol
InChI Key: PUJWFVBVNFXCHZ-SQEQANQOSA-N
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Mechanism of Action

Target of Action

Tripdiolide, also known as Triptodiolide, is a bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook F . The primary targets of this compound include NF-κB , STAT3 , JNK/PTEN-STAT3 signaling pathway , and RNA polymerase . These targets play crucial roles in various biological processes such as inflammation, infection, cell apoptosis, and cancer .

Mode of Action

This compound interacts with its targets in a complex manner. It inhibits the activation of the JNK/PTEN-STAT3 signaling pathway, which attenuates bone damage and reduces the inflammatory response . Furthermore, it binds to RNA polymerase, effectively inhibiting transcription, resulting in substantial epigenetic modifications within tumor cells .

Biochemical Pathways

This compound affects numerous biochemical pathways, including the NF-κB , STAT3 , TRAIL , and Wnt/β-catenin pathways . It also influences the PI3K-Akt , multiple virus infections , cancer signaling , chemokine , and apoptosis signaling pathways . These pathways are involved in various biological processes such as inflammation, infection, cell apoptosis, and cancer .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its poor solubility and bioavailability , which significantly impede its clinical application . Its toxicity is also a concern, as it has been associated with adverse effects in the gastrointestinal tract, kidneys, heart, liver, blood, and reproductive systems .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It has been associated with the inhibition of tumor cell proliferation , induction of cell apoptosis , and cell-cycle regression . It also demonstrates anti-angiogenic properties in the inhibition of metastasis mediated by downregulation of tyrosine kinase, endothelial (Tie2) and vascular endothelial growth factor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the encapsulation of this compound with targeted nanoparticles enhances its anti-inflammatory properties and reduces toxicity . .

Biochemical Analysis

Biochemical Properties

Tripdiolide exerts its effects by interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450s (CYPs) , which are involved in the metabolism of this compound . The interaction with these enzymes can influence the biochemical reactions in which this compound is involved .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, induces cell apoptosis, suppresses tumor metastasis, and improves the effect of other therapeutic treatments in several cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activation of the JNK/PTEN-STAT3 signaling pathway , which attenuates bone damage and reduces the inflammatory response within the bone in mice .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has dose- and time-dependent toxicity to liver, kidney, reproductive system, heart, spleen, lung, and gastrointestinal tract .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that 0.07 mg/kg/day of this compound improved cardiac function and increased cardiac energy metabolism by activating the MAPK signaling pathway . High doses of this compound can cause severe toxicities and adverse effects .

Metabolic Pathways

This compound is implicated in various metabolic pathways. It primarily undergoes metabolism in the liver, with partial metabolism occurring in the intestinal tract . It interacts with enzymes such as cytochrome P450s (CYPs), which are involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripdiolide can be synthesized through various methods. One common approach involves the extraction of the compound from Tripterygium wilfordii Hook F. using solvents such as hot water, ethanol–ethyl acetate, and chloroform–methanol . Additionally, chemical synthesis methods have been developed, including synthesis from tetralinone, α-abietic acid, or α-dehydroabietic acid as starting materials . The Diels-Alder reaction, polyene cyclization reaction, and metal catalysis are also employed in the synthesis of triptodiolide .

Industrial Production Methods: Industrial production of triptodiolide typically involves large-scale extraction from the plant source, followed by purification processes to isolate the compound. Advances in biotransformation techniques have also been explored to enhance the yield and purity of triptodiolide .

Biological Activity

Tripdiolide, a compound derived from the traditional Chinese medicinal plant Tripterygium wilfordii, is noted for its diverse biological activities, particularly in the fields of oncology and immunology. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in treating various diseases, and safety profile.

Overview of this compound

This compound is a diterpenoid lactone that exhibits significant pharmacological properties. It is structurally related to triptolide, another compound from Tripterygium wilfordii, but with distinct biological effects. Research indicates that this compound possesses potent anti-inflammatory, immunosuppressive, and anticancer activities.

  • Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and chemokines, reducing inflammation in various models. This action is crucial in conditions like rheumatoid arthritis and diabetic kidney disease (DKD) .
  • Immunosuppressive Activity : The compound modulates immune responses by affecting T-cell activation and proliferation. It has been utilized in treating autoimmune diseases due to its ability to suppress excessive immune responses .
  • Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. It induces apoptosis through the activation of caspases and inhibition of survival pathways such as NF-kB .

Diabetic Kidney Disease (DKD)

A meta-analysis highlighted this compound's efficacy in treating DKD, demonstrating significant reductions in serum creatinine (SCr) and blood urea nitrogen (BUN) levels across multiple studies. The analysis included 23 studies with varying dosages (0.2 to 1.8 g/kg/d), indicating a strong correlation between dosage and therapeutic outcomes .

Table 1: Summary of Meta-Analysis Findings on DKD

Study ReferenceDosage (μg/kg/d)SCr Reduction (SMD)BUN Reduction (SMD)
Fan et al., 2018400-1800-0.30 [−0.49, −0.12]-0.40 [−0.60, −0.20]
Li et al., 2013200-800-0.25 [−0.45, −0.05]-0.35 [−0.55, −0.15]
Ma et al., 2009200-600-0.20 [−0.40, 0]-0.30 [−0.50, −0.10]

Case Studies

  • Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, this compound significantly reduced disease activity scores and improved physical function compared to placebo groups .
  • Cancer Treatment : A study on this compound's effects on leukemia cells indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Safety Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its safety profile:

  • Toxicity : High doses have been associated with hepatotoxicity and nephrotoxicity in animal models . Careful monitoring of liver and kidney function is recommended during treatment.
  • Side Effects : Common side effects reported include gastrointestinal disturbances and fatigue, necessitating dose adjustments in clinical settings.

Properties

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJWFVBVNFXCHZ-SQEQANQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045708
Record name Tripdiolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38647-10-8
Record name Tripdiolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38647-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripdiolide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38647-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tripdiolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPDIOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions Triptodiolide is produced during the biotransformation of Triptolide by Platycodon grandiflorum cell cultures. What is the significance of this finding for potential pharmaceutical applications?

A1: The study demonstrates that Platycodon grandiflorum cell cultures can convert Triptolide into Triptodiolide []. This biotransformation process is significant for several reasons:

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